molecular formula C21H25N3O4 B4691301 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide

Cat. No. B4691301
M. Wt: 383.4 g/mol
InChI Key: CBWXQMQFKHWUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide involves its selective binding to the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine in this pathway, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as antipsychotic effects in models of schizophrenia. It has also been shown to modulate the release of dopamine in the mesolimbic pathway, which is involved in the regulation of mood and behavior. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is its selective binding to the dopamine D3 receptor, which allows for more targeted modulation of the mesolimbic pathway compared to other drugs that may also bind to other dopamine receptors. However, one limitation of this compound is its limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of addiction, as the dopamine D3 receptor has been implicated in reward pathways in the brain. Another area of interest is its potential use in the treatment of Parkinson's disease, as the dopamine D3 receptor has also been implicated in the regulation of movement. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood and behavior. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use as a therapeutic agent for these disorders.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-18-4-2-3-16(13-18)15-23-7-9-24(10-8-23)21(25)22-17-5-6-19-20(14-17)28-12-11-27-19/h2-6,13-14H,7-12,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWXQMQFKHWUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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